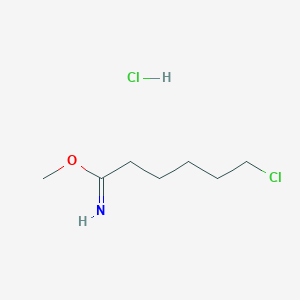
Methyl 6-chlorohexanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloropentanecarboximidate hydrochloride is a chemical compound with the molecular formula C6H12ClNO•HCl. It is commonly used in pharmaceutical research and as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This ester is then treated with ammonia or an amine to form the carboximidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of methyl 5-chloropentanecarboximidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropentanecarboximidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.
Condensation Reactions: It can react with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis and neutralization reactions.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Hydrolysis Products: 5-chloropentanoic acid and methanol are the primary products of hydrolysis.
Scientific Research Applications
Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The carboximidate group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromopentanecarboximidate hydrochloride
- Methyl 5-iodopentanecarboximidate hydrochloride
- Ethyl 5-chloropentanecarboximidate hydrochloride
Uniqueness
Methyl 5-chloropentanecarboximidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which makes it more reactive compared to its bromine or iodine counterparts. The methyl ester group also provides different reactivity compared to ethyl esters, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C7H15Cl2NO |
|---|---|
Molecular Weight |
200.10 g/mol |
IUPAC Name |
methyl 6-chlorohexanimidate;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-10-7(9)5-3-2-4-6-8;/h9H,2-6H2,1H3;1H |
InChI Key |
COLBUWYWYLUZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















